molecular formula C8H7IN2 B13029257 5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine

5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13029257
M. Wt: 258.06 g/mol
InChI Key: AXOCBMNRBIPJHB-UHFFFAOYSA-N
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Description

5-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features an iodine atom and a methyl group attached to a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of 4-methyl-1H-pyrrolo[2,3-b]pyridine. One common method is the reaction of 4-methyl-1H-pyrrolo[2,3-b]pyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-4-methyl-1H-pyrrolo[2,3-b]pyridine .

Scientific Research Applications

5-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as kinase enzymes, by mimicking the structure of natural substrates or inhibitors. This interaction can modulate the activity of these enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine
  • 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
  • 5-Iodo-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new chemical entities with potential therapeutic applications .

Properties

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H7IN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11)

InChI Key

AXOCBMNRBIPJHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CNC2=NC=C1I

Origin of Product

United States

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